5,5-Bis(2-pyridyl)-2-thiohydantoin
Overview
Description
5,5-Bis(2-pyridyl)-2-thiohydantoin: is a heterocyclic compound that features two pyridyl groups attached to a thiohydantoin core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(2-pyridyl)-2-thiohydantoin typically involves the condensation of 2-pyridinecarboxaldehyde with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiohydantoin ring. The reaction is usually carried out in ethanol or methanol as the solvent, with hydrochloric acid or acetic acid as the catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5,5-Bis(2-pyridyl)-2-thiohydantoin can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiohydantoin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The pyridyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 5,5-Bis(2-pyridyl)-2-thiohydantoin is used as a ligand in coordination chemistry to form complexes with various metal ions. These complexes can exhibit interesting catalytic, magnetic, and electronic properties.
Biology: The compound has potential applications in biological studies due to its ability to interact with biomolecules. It can be used as a probe to study protein-ligand interactions or as a building block for designing bioactive molecules.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or sensors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5,5-Bis(2-pyridyl)-2-thiohydantoin depends on its specific application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal ions through the nitrogen atoms of the pyridyl groups. This coordination can influence the electronic properties of the metal center, leading to various catalytic or electronic effects.
In biological systems, the compound can interact with proteins or nucleic acids, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the derivative used.
Comparison with Similar Compounds
5,5-Bis(2-pyridyl)-2,2’-bithiazole: Similar structure but with a bithiazole core instead of thiohydantoin.
5,5-Bis(2-pyridyl)-2,2’-bipyridine: Similar structure but with a bipyridine core.
5,5-Bis(2-pyridyl)-2-thiohydantoin derivatives: Various derivatives with different substituents on the pyridyl rings.
Uniqueness: this compound is unique due to its thiohydantoin core, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can lead to different reactivity and interaction profiles, making it valuable for specific applications in coordination chemistry and medicinal chemistry.
Properties
IUPAC Name |
5,5-dipyridin-2-yl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-11-13(17-12(19)16-11,9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H,(H2,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGXIDMIPMZOLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2(C(=O)NC(=S)N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143563 | |
Record name | 5,5-Bis(2-pyridyl)-2-thiohydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100899-17-0 | |
Record name | 5,5-Bis(2-pyridyl)-2-thiohydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100899170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5-Bis(2-pyridyl)-2-thiohydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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